3-Amino-4-sulfanylbutan-2-one;hydrochloride
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Overview
Description
3-Amino-4-sulfanylbutan-2-one;hydrochloride is an organic compound with the molecular formula C4H10ClNOS It is a derivative of butanone, featuring an amino group at the third position and a sulfanyl group at the fourth position, with the hydrochloride salt form enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-sulfanylbutan-2-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with butanone as the base structure.
Amination: An amino group is introduced at the third position of butanone through nucleophilic substitution reactions.
Thiol Addition: A sulfanyl group is added at the fourth position using thiol reagents under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-sulfanylbutan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone structure can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-4-sulfanylbutan-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-sulfanylbutan-2-one;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the amino and sulfanyl groups.
Pathways: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-mercaptobutan-2-one: Similar structure but without the hydrochloride salt form.
4-Amino-3-hydroxybutan-2-one: Differing in the position and type of functional groups.
Uniqueness
3-Amino-4-sulfanylbutan-2-one;hydrochloride is unique due to its combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
63892-70-6 |
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Molecular Formula |
C4H10ClNOS |
Molecular Weight |
155.65 g/mol |
IUPAC Name |
3-amino-4-sulfanylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C4H9NOS.ClH/c1-3(6)4(5)2-7;/h4,7H,2,5H2,1H3;1H |
InChI Key |
MOGOXVPJVZUKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CS)N.Cl |
Origin of Product |
United States |
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